molecular formula C17H23N3O2S B028150 3,4-Didehydronaratriptan CAS No. 121679-20-7

3,4-Didehydronaratriptan

Cat. No. B028150
M. Wt: 333.5 g/mol
InChI Key: UJPMSESNMYEKDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 3,4-Didehydronaratriptan involves complex chemical processes, including the formation of carbon-substituted analogues through reactions such as the Stille reaction. For instance, Kumamoto et al. (2006) described the synthesis of 3'-carbon-substituted pyrimidine nucleosides with a 2',3'-didehydro-2',3'-dideoxy structure, highlighting techniques relevant to the synthesis of similar compounds (Kumamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant innovation in the field of nucleoside analogues, where the introduction of unsaturated bonds and substituents can drastically alter the compound's activity and properties. For example, Tosh et al. (2008) performed stereoselective synthesis and conformational studies on novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides, which share structural motifs with 3,4-Didehydronaratriptan (Tosh et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the synthesis and modification of compounds akin to 3,4-Didehydronaratriptan often utilize specific reagents and conditions to achieve the desired structural features. Wada et al. (2008) reported a convenient synthesis of 3,4-didehydroretinal, demonstrating the types of reactions that might be applied to the synthesis and modification of 3,4-Didehydronaratriptan (Wada et al., 2008).

Scientific Research Applications

  • Energetic Material Technology
    • Summary of Application : 3,4-Didehydronaratriptan, also known as 3,4-dinitropyrazole (DNP), has been evaluated as an energetic melt-pour ingredient . It is used in explosive formulations, which are integral to the performance and safety of weapon systems .
    • Methods of Application : The 3-step synthesis of DNP from pyrazole was initially described by Phil Pagoria from Lawerence . The objective of the research effort was to scale-up the melt-pour ingredient DNP to the pilot-plant scale and test the performance and shock sensitivity of the material .
    • Results or Outcomes : Initial performance testing of DNP has shown it to have greater energy performance than Composition B, while being significantly less sensitive to impact, friction, ESD, and shock . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material .
  • Energetic Material Technology
    • Summary of Application : 3,4-Didehydronaratriptan, also known as 3,4-dinitropyrazole (DNP), has been evaluated as an energetic melt-pour ingredient . It is used in explosive formulations, which are integral to the performance and safety of weapon systems .
    • Methods of Application : The 3-step synthesis of DNP from pyrazole was initially described by Phil Pagoria from Lawerence . The objective of the research effort was to scale-up the melt-pour ingredient DNP to the pilot-plant scale and test the performance and shock sensitivity of the material .
    • Results or Outcomes : Initial performance testing of DNP has shown it to have greater energy performance than Composition B, while being significantly less sensitive to impact, friction, ESD, and shock . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material .

Future Directions

The future directions for research on 3,4-Didehydronaratriptan are not explicitly mentioned in the available literature. However, there is a general interest in the development of new therapeutic peptides5.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of 3,4-Didehydronaratriptan.


properties

IUPAC Name

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPMSESNMYEKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153336
Record name 3,4-Didehydronaratriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Didehydronaratriptan

CAS RN

121679-20-7
Record name 3,4-Didehydronaratriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Didehydronaratriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIDEHYDRONARATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(1H-indol-5-yl)-ethanesulfonic acid methylamide (100 g) was dissolved in methanol (1000 ml) and N-methyl-4-piperidone (200 ml) was added thereto at 25° C. The reaction mass was stirred for 15 minutes and potassium hydroxide (300 g) was added at 25° C. The reaction mass was heated to 60-65° C. for 8 hours and cooled gradually to 25° C. Water (1500 ml) was added slowly and stirred the mixture till solid was obtained. The solid was filtered and dried at 50-55° C. under vacuum to obtain the title compound. (Yield: 80 g, HPLC Purity: 99%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-(1H-indol-5-yl)-ethanesulfonic acid methylamide (100 g) was dissolved in ethanol (1000 ml) and N-methyl-4-piperidone (200 ml) was added thereto at 25° C. and a solution of trifluoroacetic acid in ethanol (10 ml in 100 ml) was added over a period of 1 hour. The reaction mass was refluxed for 18-24 hours and cooled to 40° C. The reaction mass was concentrated under vacuum to obtain a residue and water (1500 ml) was added. The mixture was cooled to 10-15° C. and pH of the reaction mass was adjusted to 8 using 5% sodium bicarbonate solution and stirred. The resulting solid was filtered and dried at 50-55° C. under vacuum to obtain title compound (Yield: 93 g, HPLC Purity: 99%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.